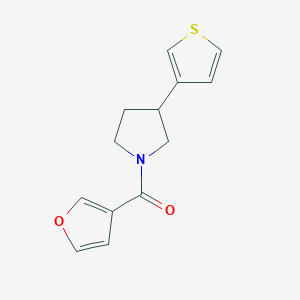

呋喃-3-基(3-(噻吩-3-基)吡咯烷-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

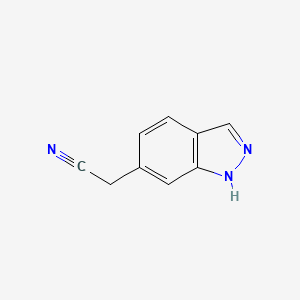

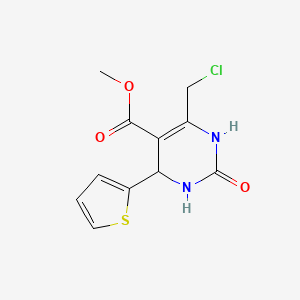

The compound "Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone" is a complex molecule that likely contains a furan ring, a thiophene ring, and a pyrrolidine ring, all of which are common heterocyclic structures in organic chemistry. These rings are known for their electronic properties and reactivity due to the presence of heteroatoms (oxygen in furan and sulfur in thiophene) that contribute to the aromaticity and stability of the compounds .

Synthesis Analysis

The synthesis of such a compound would involve multiple steps, starting with the formation of the individual heterocyclic rings followed by their subsequent functionalization and coupling. The papers provided discuss various methods for synthesizing substituted furans, pyrroles, and thiophenes. For instance, a method for synthesizing 3-methylthio-substituted furans involves a domino process that includes the reduction of a double bond followed by the Paal-Knorr furan synthesis . Another approach for the synthesis of multisubstituted furans uses ynolates in a formal [4 + 1] annulation process . These methods could potentially be adapted to synthesize the furan component of the target compound.

Molecular Structure Analysis

The molecular structure of "Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone" would be characterized by the presence of the heterocyclic rings mentioned earlier. The electronic distribution within these rings can be influenced by the substituents attached to them, which can affect the overall reactivity and properties of the molecule. The papers do not directly address the molecular structure of this specific compound, but they do provide insights into the reactivity of similar heterocyclic systems .

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present and the nature of the heterocyclic rings. For example, the electrophilic substitution reactions of furan and thiophene derivatives have been studied, providing information on the relative reactivities of different positions on the rings . These studies can help predict how the compound might react under various conditions, such as in the presence of electrophiles or during coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of heteroatoms and the aromatic nature of the rings would contribute to properties such as boiling point, solubility, and stability. The papers provided do not directly discuss the physical properties of the specific compound , but they do offer data on related heterocyclic systems that could be used to infer some of its characteristics .

科学研究应用

微波辅助合成和生物学评估

Ravula 等人 (2016) 的研究探索了新型吡唑啉衍生物的合成,包括与感兴趣的结构相关的化合物,通过微波辅助合成。该方法被证明是高效、环保的,并且产率具有显著的抗炎和抗菌活性的化合物。该研究突出了此类化合物在开发新治疗剂方面的潜力 (Ravula 等人,2016).

氧化 Pd 催化的烷基化杂环偶联

Wippich 等人 (2015) 证明了烷基硼酸与吡啶-2-基取代的杂环(包括呋喃和噻吩)的区域选择性氧化 Pd 催化偶联。这项研究提出了一种合成烷基化杂环的新方法,增强了化学合成的工具箱,并可能影响材料科学和药物化学 (Wippich 等人,2015).

杂-皮安卡泰利重排用于合成苯并噻嗪和恶嗪衍生物

Reddy 等人 (2012) 探索了使用呋喃-2-基(苯基)甲醇衍生物的 In(OTf)3 催化的串联杂-皮安卡泰利重排/迈克尔反应。该方法有效地合成了 3,4-二氢-2H-苯并[b][1,4]噻嗪和恶嗪衍生物,强调了呋喃衍生物在合成具有药物化学和药物开发潜在应用的复杂杂环结构中的效用 (Reddy 等人,2012).

多取代呋喃的新型高效合成

Damavandi 等人 (2012) 报告了一种无催化剂、一锅的多取代呋喃合成方法,突出了呋喃衍生物在合成复杂有机化合物中的多功能性和效率。这种方法可能对新材料和生物活性分子的开发产生影响 (Damavandi 等人,2012).

未来方向

The future directions for “Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone” could involve further exploration of its therapeutic potential. Indole derivatives, which share some structural similarities with the compound , have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .

属性

IUPAC Name |

furan-3-yl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c15-13(11-2-5-16-8-11)14-4-1-10(7-14)12-3-6-17-9-12/h2-3,5-6,8-10H,1,4,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEACWQDLLOCAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CSC=C2)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-[(2,2,2-Trifluoroacetyl)amino]propyl]benzenesulfonyl fluoride](/img/structure/B2550065.png)

![2-[(Morpholine-4-sulfonyl)methyl]benzonitrile](/img/structure/B2550074.png)

![Ethyl 4-[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2550077.png)

![ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550078.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide](/img/structure/B2550085.png)